molecular formula C23H18FNO5 B13583407 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid

Cat. No.: B13583407
M. Wt: 407.4 g/mol
InChI Key: VEOMKYNFMWDFNJ-UHFFFAOYSA-N
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Description

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluoro and methoxy groups adds unique chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine in dimethylformamide. This allows for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid is unique due to the presence of both fluoro and methoxy groups, which impart distinct chemical properties. The fluoro group increases the compound’s stability and resistance to metabolic degradation, while the methoxy group enhances its solubility and reactivity in certain chemical reactions .

Properties

Molecular Formula

C23H18FNO5

Molecular Weight

407.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoro-5-methoxybenzoic acid

InChI

InChI=1S/C23H18FNO5/c1-29-21-10-17(22(26)27)19(24)11-20(21)25-23(28)30-12-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-11,18H,12H2,1H3,(H,25,28)(H,26,27)

InChI Key

VEOMKYNFMWDFNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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